molecular formula C35H34O13 B13839793 (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate

Cat. No.: B13839793
M. Wt: 662.6 g/mol
InChI Key: ZDDBTISFVYKIHX-BWNLSPMZSA-N
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Description

The compound “(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate” is a complex organic molecule characterized by multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The starting materials are often commercially available or can be synthesized through known methods. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the synthetic route to minimize cost and maximize yield. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions may include the use of strong acids or bases, and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate
  • (2R,3S,4S,5R,6R)-2-(Methoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties. These differences can be attributed to the presence of acetoxymethyl groups and the specific arrangement of atoms within the molecule.

Properties

Molecular Formula

C35H34O13

Molecular Weight

662.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-2-oxoethoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C35H34O13/c1-20(36)41-19-30-31(43-21(2)37)32(44-22(3)38)33(45-23(4)39)34(46-30)42-18-27(40)24-15-16-28-29(17-24)48-35(47-28,25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-17,30-34H,18-19H2,1-4H3/t30-,31+,32+,33-,34-/m1/s1

InChI Key

ZDDBTISFVYKIHX-BWNLSPMZSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(=O)C2=CC3=C(C=C2)OC(O3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(=O)C2=CC3=C(C=C2)OC(O3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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